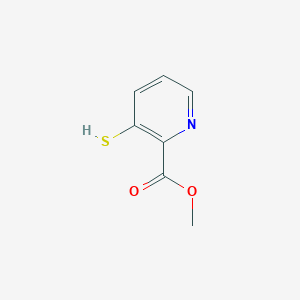![molecular formula C11H11ClIN3OS B8609586 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8609586.png)
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
概要
説明
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesisSpecific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), are often employed to achieve the desired substitutions .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
科学的研究の応用
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context. Generally, the compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the combination of its halogen substituents and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H11ClIN3OS |
|---|---|
分子量 |
395.65 g/mol |
IUPAC名 |
4-(2-chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClIN3OS/c1-6-7-8(18-9(6)13)10(15-11(12)14-7)16-2-4-17-5-3-16/h2-5H2,1H3 |
InChIキー |
KZINZBBLMJFQTN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
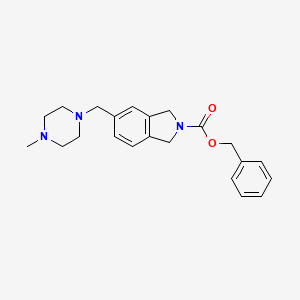
![Thiophene, 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)-](/img/structure/B8609511.png)


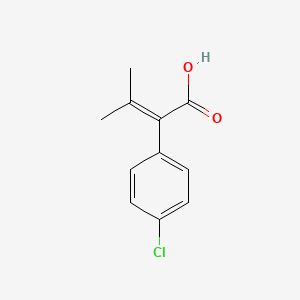
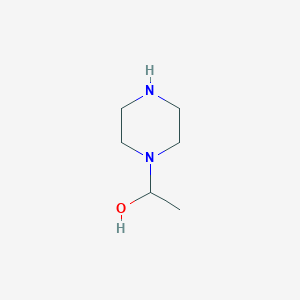
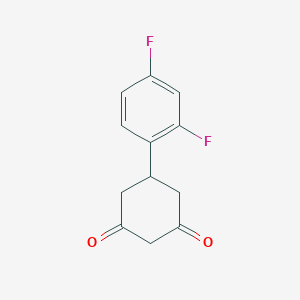
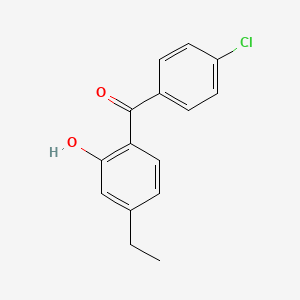

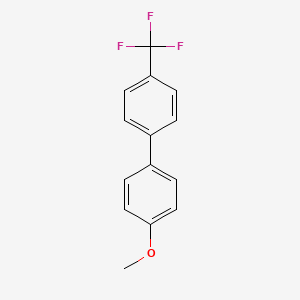
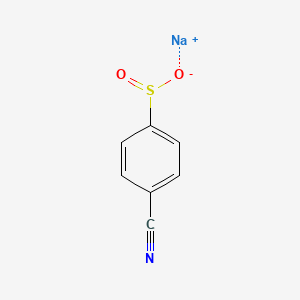
![5-Benzyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B8609577.png)
